molecular formula C15H16N2OS B6014156 2-(benzylthio)-5,6,7,8-tetrahydro-4(3H)-quinazolinone CAS No. 54069-86-2

2-(benzylthio)-5,6,7,8-tetrahydro-4(3H)-quinazolinone

Cat. No.: B6014156
CAS No.: 54069-86-2
M. Wt: 272.4 g/mol
InChI Key: VKHAFAIGEGWNPH-UHFFFAOYSA-N
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Description

2-(benzylthio)-5,6,7,8-tetrahydro-4(3H)-quinazolinone, also known as BTQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTQ belongs to the family of quinazolinone derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antiviral, and antifungal properties.

Scientific Research Applications

1. Antiulcer Agent Research

2-(Benzylthio)-5,6,7,8-tetrahydro-4(3H)-quinazolinone derivatives have been studied for their potential as antiulcer agents. A series of these compounds demonstrated effectiveness against experimental gastric and duodenal ulcers in a histamine-stimulated gastric secretion model. This research suggests their potential as more effective antiulcer agents compared to existing treatments (Terashima et al., 1995).

2. Monoamine Oxidase Inhibitors

These compounds have also been evaluated as monoamine oxidase (MAO) inhibitors, particularly targeting MAO-B. Certain derivatives have shown potent inhibitory effects, suggesting their potential application in treating neurodegenerative disorders such as Parkinson's disease. This study also explores the structure-activity relationships for MAO-B inhibition, indicating the promise of quinazolinones in the development of selective MAO-B inhibitors (Qhobosheane et al., 2018).

3. Antiallergic Properties

The this compound derivatives have been investigated for their antiallergic properties. These studies found that certain analogues with specific substituents demonstrate good antiallergic activity, indicating their potential in developing new antiallergic agents (Peet et al., 1986).

4. Antibacterial and Antifungal Applications

Research into the antibacterial and antifungal properties of these quinazolinone derivatives has been conducted, revealing that certain compounds exhibit considerable efficiency against specific bacterial strains. This highlights their potential utility in developing new antimicrobial agents (Badr et al., 1980).

5. Antiviral Activities

Some this compound derivatives have been synthesized and tested for their antiviral properties. These compounds demonstrated moderate to good antiviral activity, indicating their potential as templates for developing effective antiviral agents (Gao et al., 2007).

6. Antitumor Properties

Quinazolinone derivatives, including this compound, have been explored for their antitumor activities. Studies show that certain quinazolinone analogs display significant antitumor properties, making them potential candidates for developing new antitumor medications (Al-Obaid et al., 2009).

Properties

IUPAC Name

2-benzylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-14-12-8-4-5-9-13(12)16-15(17-14)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHAFAIGEGWNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443828
Record name ST50403352
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54069-86-2
Record name ST50403352
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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